molecular formula C11H12BrClOS B14047468 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14047468
M. Wt: 307.63 g/mol
InChI Key: UKDVQJIWDLPNNT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl (-CH2Br) group at the para position and a methylthio (-SMe) substituent at the meta position of the phenyl ring, linked to a chlorinated propan-2-one moiety. The bromomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methylthio group may influence electronic properties and stability.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3

InChI Key

UKDVQJIWDLPNNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)CBr)SC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The methylthio group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chloropropan-2-one Moieties

Compounds sharing the 1-chloropropan-2-one core exhibit diverse functionalization patterns:

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (): Features a hydrazinylidene group attached to a methoxyphenyl ring. Unlike the target compound, its reactivity is dominated by the hydrazine moiety, enabling coordination chemistry or cyclization reactions. The absence of bromine or sulfur substituents reduces electrophilicity compared to the bromomethyl and methylthio groups in the target compound .
  • 1-Chloropropan-2-one derivatives with benzoxazol/thiazol groups (): These compounds, such as 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one, are intermediates for synthesizing anti-tumor thiadiazole derivatives. Their biological activity contrasts with the unknown pharmacological profile of the target compound .

Brominated Aromatic Ketones

Bromine substituents significantly alter reactivity and physical properties:

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (): A chalcone derivative with α-bromination. Its synthesis involves bromine addition to a propenone followed by dehydrohalogenation. The enone system enables conjugation, whereas the target compound’s saturated propanone lacks such electronic effects. Crystallographic studies reveal planar geometries, which may differ in the target compound due to steric effects from the methylthio group .
  • 2-[3-(Bromomethyl)phenyl]thiophene (): Shares a bromomethylphenyl motif but lacks the chloropropanone unit. Its lower melting point (57°C) suggests weaker intermolecular forces compared to the target compound, which may form stronger dipole-dipole interactions due to the ketone and chlorine .

Methylthio-Substituted Derivatives

Methylthio groups influence electronic and steric properties:

  • (E)-3-(1-Benzyl-2-(methylthio)-1H-imidazol-4-yl)-1-(4-phenoxyphenyl)prop-2-en-1-one (): Contains a methylthio-imidazole linked to a chalcone. However, the conjugated enone system in this chalcone enables π-π stacking absent in the saturated propanone of the target compound .

Halogenated Phenylpropanones

Chlorophenyl and bromoanilino derivatives highlight halogen effects:

  • 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (): Features both chlorine and bromine on aromatic rings. The dual halogenation increases molecular weight and polarity compared to the target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name (Reference) Core Structure Key Substituents Melting Point/Stability Biological Activity
Target Compound Chloropropan-2-one 4-Bromomethyl, 3-methylthio, Cl Not reported Not studied
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Chloropropan-2-one Hydrazinylidene, 4-methoxy Not reported Coordination chemistry potential
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one α-Brominated chalcone 4-Methyl, α-Br, phenyl Crystalline (structure solved) Crystallographic model
1-(Benzo[d]oxazol-2-yl)hydrazono-chloropropan-2-one Chloropropan-2-one Benzoxazol-hydrazono Synthesized in ethanol Anti-tumor intermediate
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one β-Amino ketone 4-Br-anilino, 4-Cl-phenyl Crystallized from CHCl3/CH3OH Synthesis intermediate

Biological Activity

1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound, characterized by its complex structure, includes a bromomethyl group and a chloropropanone moiety, contributing to its unique reactivity and potential therapeutic applications.

  • Molecular Formula : C11H12BrClOS
  • Molecular Weight : 307.63 g/mol
  • Structural Features :
    • Bromomethyl group: Facilitates covalent bonding with nucleophilic sites on proteins.
    • Methylthio group: May undergo oxidation, leading to reactive intermediates.

The biological activity of this compound primarily revolves around its ability to interact with various biological molecules. The mechanism of action typically involves:

  • Covalent Bonding : The bromomethyl group acts as an electrophile, allowing it to react with nucleophiles in biological systems, potentially altering protein function and triggering cellular pathways.
  • Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

Biological Activity

Research has demonstrated several key areas of biological activity for this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular functions, suggesting its potential as a therapeutic agent.
  • Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer activity by inducing apoptosis in cancer cells through cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Study on Enzyme Inhibition

A study highlighted the compound's ability to inhibit protein kinases, which play a vital role in cell signaling pathways. The reactivity of the bromomethyl group was crucial in forming stable covalent bonds with the active sites of these enzymes, leading to significant alterations in their activity.

Anticancer Activity Evaluation

In vitro tests against various human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound could induce apoptosis. Flow cytometry assays demonstrated that it effectively arrested the cell cycle at the G2/M phase, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-oneC11H12BrClOSSimilar reactivity profile; distinct biological activity
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-oneC11H12BrClOSVariations in substitution patterns; potential differences in activity
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-oneC10H10BrClOSimpler structure lacking methylthio group; retains bromomethyl functionality

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological properties not observed in similar compounds. This makes it particularly valuable for research applications aimed at exploring new therapeutic agents or synthetic methodologies.

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